Bnm-III-170

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

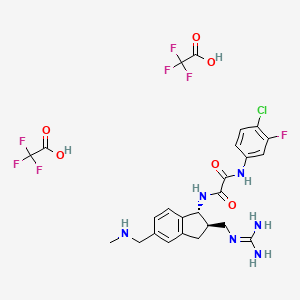

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H26ClF7N6O6 |

|---|---|

Molecular Weight |

675.0 g/mol |

IUPAC Name |

N'-(4-chloro-3-fluorophenyl)-N-[(1R,2R)-2-[(diaminomethylideneamino)methyl]-5-(methylaminomethyl)-2,3-dihydro-1H-inden-1-yl]oxamide;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C21H24ClFN6O2.2C2HF3O2/c1-26-9-11-2-4-15-12(6-11)7-13(10-27-21(24)25)18(15)29-20(31)19(30)28-14-3-5-16(22)17(23)8-14;2*3-2(4,5)1(6)7/h2-6,8,13,18,26H,7,9-10H2,1H3,(H,28,30)(H,29,31)(H4,24,25,27);2*(H,6,7)/t13-,18-;;/m1../s1 |

InChI Key |

HTLOHDUDQHMDET-BHASQYGXSA-N |

Isomeric SMILES |

CNCC1=CC2=C(C=C1)[C@@H]([C@H](C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CNCC1=CC2=C(C=C1)C(C(C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Bnm-III-170: A Deep Dive into its Mechanism of Action for HIV-1 Eradication Strategies

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Bnm-III-170, a small-molecule CD4-mimetic compound with significant potential in HIV-1 therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 research and immunology.

Core Mechanism: Forcing the Locksmith's Hand

This compound acts as a molecular key that mimics the host cell's CD4 receptor, the primary docking site for the Human Immunodeficiency Virus 1 (HIV-1).[1][2] Its primary target is the Phe43 cavity within the gp120 subunit of the viral envelope glycoprotein (Env) trimer.[3][4] By binding to this conserved pocket, this compound induces a critical conformational change in the Env trimer, forcing it from a "closed" to an "open" state.[1][3][4] This "open" conformation is typically only achieved after the virus binds to a CD4 receptor on a host cell.[3][4]

This induced "opening" of the Env trimer is the linchpin of this compound's therapeutic potential. In its closed state, the Env trimer effectively shields crucial epitopes from the host's immune system. However, the this compound-induced conformational change exposes these previously hidden sites, particularly those recognized by CD4-induced (CD4i) antibodies.[3][4] This unmasking of viral antigens on the surface of infected cells renders them vulnerable to elimination by the host's immune system, primarily through a mechanism known as Antibody-Dependent Cellular Cytotoxicity (ADCC).[3][5]

ADCC is a powerful immune response where Fc-receptor-bearing immune cells, such as Natural Killer (NK) cells and monocytes, recognize and eliminate antibody-coated target cells.[3] By exposing the CD4i antibody binding sites, this compound essentially "paints a target" on HIV-1 infected cells, enabling the immune system to recognize and destroy them.[3][5] This "shock-and-kill" approach, where the latent reservoir is exposed and then eliminated, is a cornerstone of current HIV-1 cure research.[3][4]

Signaling Pathway and Molecular Interactions

The interaction of this compound with the HIV-1 Env trimer initiates a cascade of events leading to immune-mediated clearance of infected cells. The binding to the Phe43 pocket triggers allosteric changes that result in the displacement of the V1V2 loop of gp120 and the formation of a four-stranded bridging sheet, crucial for co-receptor binding.[1] This structural rearrangement is a hallmark of the CD4-bound state and is essential for exposing the binding sites for CD4i antibodies, such as 17b, which targets the co-receptor binding site.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

| Pharmacokinetic Parameters in Rhesus Macaques | |

| Parameter | Value |

| Serum Half-Life | 3 to 6 hours[3][4] |

| Peak Plasma Concentration (3-36 mg/kg SQ) | 1.9–15.3 µg/mL[3] |

| Time to Peak Plasma Concentration | 30 minutes to 2 hours[3] |

| In Vivo Dosing Regimens in SHIV-Infected Rhesus Macaques |

| Regimen |

| 2 x 36 mg/kg daily[3][4] |

| 1 x 24 mg/kg[3][4] |

| 3 x 36 mg/kg every 7 days[3][4] |

| 3 x 36 mg/kg every 3 days[3][4] |

| In Vitro Assay Concentrations | |

| Assay | Concentration |

| This compound for ADCC sensitization | 50 µM[5] |

| This compound for gp120 shedding (WT HIV-1AD8) | 10 µM[6] |

| This compound for infectivity decay assay | 20 µM[7] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro ADCC Assay

This protocol assesses the ability of this compound to sensitize HIV-1 infected cells to ADCC mediated by plasma from individuals with HIV-1.

-

Target Cell Preparation: Primary human CD4+ T cells are activated and infected with an HIV-1 isolate (e.g., JR-CSF).[5]

-

Sensitization: Infected CD4+ T cells are incubated with this compound (e.g., at 50 µM) or a vehicle control (DMSO).[5]

-

Antibody and Effector Cell Addition: Heat-inactivated plasma from HIV-1 positive individuals (or specific CD4i antibodies) and effector cells (e.g., NK cells) are added to the sensitized target cells.[5]

-

Incubation: The co-culture is incubated for a defined period to allow for ADCC to occur.

-

Measurement of Cell Lysis: The percentage of target cell lysis is quantified using a standard assay, such as a lactate dehydrogenase (LDH) release assay or flow cytometry-based methods.

Pharmacokinetic Analysis in Rhesus Macaques

This protocol determines the pharmacokinetic profile of this compound in a non-human primate model.

-

Animal Dosing: Uninfected rhesus macaques receive a single subcutaneous administration of this compound at various doses (e.g., 3-36 mg/kg).[3][4]

-

Blood Sampling: Blood samples are collected at multiple time points post-administration.

-

Plasma Preparation: Plasma is separated from the whole blood by centrifugation.

-

Quantification of this compound: The concentration of this compound in plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[3]

-

Data Analysis: Pharmacokinetic parameters, including half-life, peak concentration (Cmax), and time to peak concentration (Tmax), are calculated from the concentration-time data.

Viral Production for In Vitro Studies

This protocol describes the generation of viral stocks for infecting cells in culture.

-

Cell Transfection: 293T cells are co-transfected with an HIV-1 or SHIV proviral construct and a VSV-G-encoding plasmid using the calcium phosphate method.[3]

-

Supernatant Harvest: Two days post-transfection, the cell culture supernatant containing viral particles is harvested.[3]

-

Clarification and Concentration: The supernatant is clarified by low-speed centrifugation and then concentrated by ultracentrifugation over a sucrose cushion.[3]

-

Resuspension and Storage: The viral pellet is resuspended in fresh medium, aliquoted, and stored at -80°C.[3]

-

Titration: The viral stock is titrated on target cells (e.g., primary CD4+ T cells or CEM.NKr cells) to determine the infectious titer.[3]

Conclusion

This compound represents a promising "shock-and-kill" agent that leverages the host's own immune system to target and eliminate HIV-1 infected cells. Its well-defined mechanism of action, centered on inducing a CD4-bound conformation of the Env trimer, provides a strong rationale for its continued development as part of a combination therapy aimed at achieving a functional cure for HIV-1. The data presented in this guide underscore the potent and specific activity of this compound and provide a foundation for future research and clinical translation.

References

- 1. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound |CAS:1859189-54-0 Probechem Biochemicals [probechem.com]

- 3. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Bnm-III-170 in HIV Research: A Technical Guide

An In-depth Examination of a Novel CD4-Mimetic in "Shock and Kill" Strategies

Introduction

Bnm-III-170 is a small-molecule CD4-mimetic compound (CD4mc) that has emerged as a significant tool in HIV research, particularly in the context of "shock and kill" therapeutic strategies aimed at eradicating the viral reservoir.[1][2] Unlike traditional antiretroviral drugs that target viral replication, this compound acts on the HIV-1 envelope glycoprotein (Env) to make infected cells visible to the immune system.[1][3] This guide provides a detailed overview of its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes its role in immunological pathways.

Core Mechanism of Action

This compound functions by binding to a conserved pocket on the gp120 subunit of the HIV-1 Env trimer, specifically the Phe43 cavity, the same site engaged by the host cell's CD4 receptor.[1][3][4][5] This binding induces a series of conformational changes in the Env trimer, forcing it to transition from a "closed" state to an "open," CD4-bound-like state.[1][3][4][6]

The consequences of this induced "opening" are twofold:

-

Inhibition of Viral Entry : By prematurely activating the Env trimer, this compound can lead to the irreversible inactivation and shedding of the gp120 subunit, thus preventing the virus from binding to co-receptors and entering target cells.[5]

-

Sensitization for Immune Clearance : The primary therapeutic application lies in its ability to expose otherwise hidden epitopes on the surface of infected cells. The "open" conformation reveals highly conserved CD4-induced (CD4i) epitopes, such as those in the co-receptor binding site (CoRBS) and Cluster A regions.[1][7] These newly exposed sites are potent targets for antibodies capable of mediating Antibody-Dependent Cellular Cytotoxicity (ADCC), a process where immune effector cells, like Natural Killer (NK) cells, recognize antibody-coated infected cells and eliminate them.[1][3][7]

By "unmasking" infected cells, this compound serves as the "shock" or "kick" agent in eradication strategies, allowing the host's immune system or co-administered therapeutic antibodies to "kill" the previously hidden reservoir cells.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the pharmacokinetic properties and effective concentrations of this compound.

Table 1: In Vitro Assay Concentrations

| Parameter | Concentration | Cell/Virus Type | Experimental Context | Reference |

| Env Inactivation | 20 µM | JRFL HIV-1 pseudoviruses | Measurement of infectivity decay kinetics | [8] |

| ADCC Sensitization | 50 µM | HIV-1JRCSF-infected T cells | Enhancement of ADCC mediated by plasma from HIV+ subjects | [7] |

| gp120 Shedding Induction | 10 µM | HIV-1AD8 virions | Measurement of Env susceptibility to disruption | [5] |

Table 2: In Vivo Dosing and Pharmacokinetics in Animal Models

| Animal Model | Dosing Regimen | Key Pharmacokinetic Parameter | Observation | Reference |

| Humanized Mice | 3 mg/animal/day (Subcutaneous) | Not Specified | Reduced HIV-1 DNA in tissues and delayed viral rebound after ART interruption. | [7] |

| Rhesus Macaques | Single doses of 3-36 mg/kg (Subcutaneous) | Serum Half-Life: 3-6 hours | Well-tolerated; sustained therapeutic levels for 8-12 hours at higher doses. | [1][3] |

| Rhesus Macaques | 2 x 36 mg/kg daily | Not Specified | Toxicity observed with this high daily dose. | [1][3] |

| Rhesus Macaques | 3 x 36 mg/kg every 3 or 7 days | Not Specified | Demonstrated reasonable safety profiles. | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate this compound.

ADCC Sensitization Assay

-

Objective : To determine if this compound can sensitize HIV-infected cells to ADCC mediated by antibodies from HIV-positive individuals.

-

Methodology :

-

Target Cell Preparation : Primary human CD4+ T cells are infected with an HIV-1 strain (e.g., HIV-1JRCSF).

-

Treatment : At 2 days post-infection, the infected target cells are treated with this compound (e.g., 50 µM) or a DMSO vehicle control.

-

Antibody Addition : Heat-inactivated plasma from ART-suppressed HIV-positive subjects (diluted, e.g., 1:1000) or specific CD4i antibodies (e.g., 17b and A32) are added.

-

Effector Cell Co-culture : Effector cells (typically NK cells) are added to the culture.

-

Endpoint Measurement : ADCC activity is quantified by measuring the lysis of target cells, often through the release of a fluorescent marker or lactate dehydrogenase (LDH). The ability of the antibody-effector cell combination to engage FcγRIIIa in the presence of this compound is also measured.[7]

-

In Vivo Efficacy in Humanized Mice

-

Objective : To evaluate the ability of this compound, in combination with antibodies, to reduce the viral reservoir and delay rebound in a living model.

-

Methodology :

-

Animal Model : Humanized mice (e.g., SRG-15 Hu-HSC) are infected with HIV-1JR-CSF.

-

ART Treatment : Mice are administered a standard ART regimen (e.g., raltegravir, emtricitabine, tenofovir) to suppress viral load to undetectable levels.

-

Intervention : Following ART suppression, mice are treated with this compound (e.g., 3 mg/mouse, subcutaneously) along with either plasma from HIV+ individuals or a combination of CD4i antibodies (e.g., 17b and A32).

-

ART Interruption : ART is withdrawn.

-

Monitoring : Plasma viral load is monitored weekly via quantitative real-time PCR. Peripheral blood is analyzed by flow cytometry to quantify CD4+ T cell levels.

-

Terminal Analysis : At the end of the experiment, tissues (spleen, lymph nodes, bone marrow, etc.) are harvested to quantify HIV-1 DNA levels using real-time PCR.[7]

-

Pharmacokinetic (PK) Analysis in Rhesus Macaques

-

Objective : To determine the safety, tolerability, and pharmacokinetic profile of this compound.

-

Methodology :

-

Animal Model : Uninfected or SHIV-infected rhesus macaques are used.

-

Administration : this compound is administered, typically subcutaneously, at various single or multiple-dose regimens (e.g., 3-36 mg/kg).

-

Sample Collection : Blood samples are collected at multiple time points post-administration.

-

Quantification : this compound levels in plasma and tissue samples are determined by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis : PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and serum half-life (t1/2) are calculated.[1][7]

-

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of the complex biological processes and experimental designs involving this compound.

References

- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound |CAS:1859189-54-0 Probechem Biochemicals [probechem.com]

- 3. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bnm-III-170 Binding Site on the HIV-1 gp120 Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding interaction between the small molecule CD4-mimetic, Bnm-III-170, and the HIV-1 envelope glycoprotein gp120. This compound is a critical tool in HIV-1 research and a potential therapeutic agent. It functions by targeting a highly conserved pocket on gp120, inducing conformational changes that mimic the binding of the natural host cell receptor, CD4. This guide details the precise binding site, the downstream consequences of this interaction, quantitative binding data, and detailed experimental protocols for studying this interaction.

The this compound Binding Site on gp120

This compound is a CD4-mimetic compound that competitively inhibits HIV-1 entry by binding to the gp120 subunit of the viral envelope glycoprotein (Env) trimer.[1][2] Its primary binding site is a deep, hydrophobic cavity known as the Phe43 pocket , named for the critical interaction of the Phenylalanine at position 43 of the host CD4 receptor.[3] this compound effectively mimics this interaction by inserting a portion of its structure into this conserved pocket.[3][4]

Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have elucidated the precise interactions between this compound and gp120.[3][4][5] The indane scaffold of this compound fits into the Phe43 pocket, while other moieties of the molecule make contact with surrounding residues.[6][7] These interactions are crucial for the high affinity and specificity of this compound.

The binding of this compound is not a simple competitive inhibition. It actively induces significant conformational changes in the gp120 protein and the entire Env trimer.[3][4] This is a key aspect of its mechanism of action.

Mechanism of Action: Inducing the "Open" Conformation

The HIV-1 Env trimer exists in a "closed" conformation (State 1) that shields it from many host antibodies. The binding of CD4 triggers a transition to an "open" conformation (State 2 and 3), which exposes the co-receptor binding site and facilitates membrane fusion.[1][2]

This compound binding to the Phe43 pocket mimics the effect of CD4 binding, forcing the Env trimer into an open, CD4-bound-like state.[3][4][8] This premature and prolonged adoption of the open state has two major antiviral consequences:

-

Irreversible Inactivation: In the absence of a target cell, the open conformation is unstable and leads to the irreversible inactivation of the Env trimer, including the shedding of the gp120 subunit.[1][2]

-

Sensitization to Antibody-Mediated Effector Functions: The open conformation exposes epitopes that are normally hidden. This includes the co-receptor binding site and other CD4-induced (CD4i) epitopes. This "unmasking" makes the virus and infected cells vulnerable to attack by non-neutralizing antibodies that can mediate Antibody-Dependent Cellular Cytotoxicity (ADCC).[8][9][10]

This dual mechanism of direct inhibition and sensitization to immune responses makes this compound a powerful tool for both studying HIV-1 entry and for developing novel therapeutic strategies.

Quantitative Binding and Activity Data

The following table summarizes the available quantitative data for this compound's interaction with HIV-1.

| HIV-1 Strain | Assay Type | Metric | Value (µM) | Reference |

| HIV-1 AD8 | Neutralization Assay | IC50 | 0.3 | [2] |

More comprehensive quantitative data, such as dissociation constants (Kd) from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for this compound with various gp120 proteins, are needed for a complete comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are foundational protocols for key experiments.

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of this compound to inhibit viral entry into target cells.

Principle: TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4. They also contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon successful viral entry and Tat protein expression, the LTR is activated, leading to the production of luciferase, which can be quantified.

Materials:

-

TZM-bl cells

-

HIV-1 pseudovirus stock of interest

-

This compound

-

Growth medium (DMEM with 10% FBS, penicillin/streptomycin)

-

DEAE-Dextran

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well cell culture plates (white, solid-bottom for luminescence)

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

On the day of the assay, prepare serial dilutions of this compound in growth medium.

-

In a separate plate, pre-incubate the desired amount of HIV-1 pseudovirus with the this compound dilutions for 1 hour at 37°C. Include a virus-only control (no inhibitor) and a cells-only control (no virus).

-

Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixtures. Also add medium to the cells-only control wells.

-

Add DEAE-Dextran to all wells to a final concentration that has been optimized for the specific virus strain to enhance infection.

-

Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percent neutralization for each this compound concentration relative to the virus-only control. The IC50 value can then be determined by non-linear regression analysis.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of this compound to sensitize HIV-1 infected cells to killing by immune effector cells in the presence of anti-HIV-1 antibodies.

Principle: HIV-1 infected target cells are treated with this compound to induce the "open" conformation of the Env trimer. These cells are then incubated with a source of anti-HIV-1 antibodies (e.g., patient serum or monoclonal antibodies) and effector cells (typically Natural Killer (NK) cells). Antibody binding to the exposed epitopes on the target cells triggers the effector cells to release cytotoxic granules, leading to target cell lysis.

Materials:

-

Target cells: A CD4+ T-cell line (e.g., CEM.NKR-CCR5) or primary CD4+ T cells infected with an HIV-1 strain of interest.

-

Effector cells: NK cells (e.g., from a healthy donor's PBMC or an NK cell line).

-

This compound.

-

Source of anti-HIV-1 antibodies (e.g., HIV-positive patient plasma, or specific monoclonal antibodies).

-

A method to quantify cell death (e.g., LDH release assay, chromium-51 release assay, or flow cytometry-based assays).

Protocol:

-

Prepare target cells by infecting them with HIV-1. Allow the infection to proceed for a time that allows for sufficient Env expression on the cell surface.

-

Incubate the infected target cells with a concentration of this compound known to induce the open conformation (e.g., 50 µM) for a defined period (e.g., 1-2 hours) at 37°C.[11] Include a control with no this compound.

-

Wash the target cells to remove excess this compound.

-

In a 96-well plate, combine the this compound-treated (or untreated) target cells, the antibody source (at various dilutions), and the effector cells at a predetermined effector-to-target (E:T) ratio.

-

Include necessary controls: target cells alone, target cells with effector cells (no antibody), and target cells with antibody (no effector cells).

-

Incubate the plate for 4-6 hours at 37°C.

-

Quantify cell lysis using the chosen method.

-

Calculate the percentage of specific ADCC activity for each condition.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound action on the HIV-1 Env trimer.

Experimental Workflow for HIV-1 Neutralization Assay

Caption: Workflow for the TZM-bl based HIV-1 neutralization assay.

Logical Relationship in ADCC Sensitization

References

- 1. hiv.lanl.gov [hiv.lanl.gov]

- 2. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hiv.lanl.gov [hiv.lanl.gov]

- 4. rcsb.org [rcsb.org]

- 5. 5F4P: HIV-1 gp120 complex with this compound [ncbi.nlm.nih.gov]

- 6. Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HIV-1-Specific Antibody-Dependent Cellular Cytotoxicity (ADCC) | Springer Nature Experiments [experiments.springernature.com]

- 9. hiv.lanl.gov [hiv.lanl.gov]

- 10. Antibody-Dependent Cellular Cytotoxicity against Primary HIV-Infected CD4+ T Cells Is Directly Associated with the Magnitude of Surface IgG Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]

Bnm-III-170: A Technical Guide to a Novel HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bnm-III-170 is a small-molecule CD4-mimetic compound that represents a promising tool in the study of HIV-1 entry and a potential component of novel therapeutic strategies.[1] It functions as an entry inhibitor by binding to a highly conserved pocket on the HIV-1 envelope glycoprotein (Env) subunit gp120, specifically the Phe43 cavity.[2][3] This interaction mimics the binding of the host cell receptor CD4, inducing significant conformational changes in the Env trimer.[2][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action

The entry of HIV-1 into a host cell is a complex process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target cells.[2] This binding triggers a series of conformational changes in the Env trimer, exposing the binding site for a coreceptor (either CCR5 or CXCR4).[2] Subsequent coreceptor binding leads to further structural rearrangements, ultimately resulting in the fusion of the viral and cellular membranes.

This compound acts as a CD4-mimetic, effectively hijacking this natural process.[2] By inserting itself into the Phe43 pocket of gp120, it induces a conformational state that mimics the CD4-bound "open" state of the Env trimer.[2][4] This has a dual antiviral effect:

-

Direct Inhibition of Viral Entry: The premature and allosteric activation of Env trimer opening can lead to the inactivation of the virus, preventing it from successfully fusing with and infecting host cells.[2] This mechanism includes the shedding of the gp120 subunit from the Env trimer.[5][6]

-

Sensitization to Antibody-Dependent Cellular Cytotoxicity (ADCC): The "open" conformation induced by this compound exposes epitopes on gp120 that are normally hidden.[1] These newly exposed sites can be recognized by CD4-induced (CD4i) antibodies, which are often present in HIV-1 infected individuals.[1][7] This enhanced antibody recognition facilitates the elimination of infected cells by immune cells through ADCC.[5][7]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of this compound action on HIV-1 Env.

Quantitative Data

The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vivo Dosing and Pharmacokinetics in Rhesus Macaques [1][8]

| Parameter | Value | Species | Route of Administration |

| Single Dose | 3-36 mg/kg | Rhesus Macaque | Subcutaneous |

| Serum Half-life | 3 to 6 hours | Rhesus Macaque | Subcutaneous |

| Evaluated Regimens (SHIV-infected) | 2 x 36 mg/kg daily (toxic) | Rhesus Macaque | Subcutaneous |

| 1 x 24 mg/kg | Rhesus Macaque | Subcutaneous | |

| 3 x 36 mg/kg every 7 days | Rhesus Macaque | Subcutaneous | |

| 3 x 36 mg/kg every 3 days | Rhesus Macaque | Subcutaneous |

Table 2: In Vivo Dosing in Humanized Mice [7]

| Parameter | Value | Species | Route of Administration |

| Dosing | 3 mg/mouse/day | Humanized Mice | Subcutaneous |

Table 3: In Vitro Experimental Concentrations

| Experiment | Concentration | Cell/Virus Type | Reference |

| ADCC Sensitization | 50 µM | HIV-1JRCSF-infected primary human CD4+ T cells | [7] |

| ADCC-mediated killing | 50 µM | CEM.NKr or primary CD4 T cells infected with SHIV | [9] |

| Infectivity Decay Assay | 20 µM | JRFL HIV-1 pseudoviruses | [10] |

| gp120 Shedding Assay | 10 µM - 100 µM | HIV-1AD8 Env | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of this compound to sensitize HIV-1-infected cells to killing by immune cells in the presence of specific antibodies.

a. Materials:

-

Target cells: HIV-1 infected primary human CD4+ T cells or a suitable cell line (e.g., CEM.NKr-CCR5-sLTR-Luc).[9]

-

Effector cells: Peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells.

-

Antibodies: CD4-induced antibodies (e.g., 17b, A32) or plasma from HIV-1 positive individuals.[7]

-

This compound.

-

Control compound (e.g., DMSO).[7]

-

Cell culture medium.

-

Assay for cell death (e.g., Luciferase-based assay for target cell lysis or FACS-based assay for killing).[9]

b. Protocol:

-

Prepare target cells by infecting them with the desired HIV-1 strain.

-

Plate the infected target cells in a 96-well plate.

-

Treat the target cells with this compound (e.g., 50 µM) or a control (e.g., DMSO) and incubate.[7][9]

-

Add the desired antibodies or patient plasma to the wells.

-

Add effector cells at a specific effector-to-target ratio.

-

Incubate the plate for a defined period (e.g., 6 hours).

-

Measure cell lysis using a pre-determined method (e.g., luciferase activity in the supernatant or flow cytometry to quantify dead target cells).[9]

c. Data Analysis: Calculate the percentage of specific ADCC-mediated killing by subtracting the background lysis (target and effector cells alone) from the lysis observed in the presence of antibodies and effector cells.

Caption: Workflow for an ADCC assay with this compound.

gp120 Shedding Assay

This assay quantifies the ability of this compound to induce the shedding of the gp120 subunit from the viral envelope.[11]

a. Materials:

-

HIV-1 virions (produced from transfected HEK 293T cells).[11]

-

This compound at various concentrations.[11]

-

Phosphate-buffered saline (PBS).

-

Ultracentrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against gp120 and p24 (capsid protein, as a loading control).

b. Protocol:

-

Harvest HIV-1 virions from cell culture supernatant and clarify by low-speed centrifugation and filtration.[11]

-

Pellet the virions by ultracentrifugation.[11]

-

Resuspend the virus pellet in PBS.

-

Incubate the virions with varying concentrations of this compound (e.g., up to 100 µM) for a specific time at 37°C (e.g., 2.5 hours).[11]

-

Separate the virions (pellet) from the supernatant containing shed gp120 by ultracentrifugation.

-

Lyse the pelleted virions.

-

Analyze the viral lysates by SDS-PAGE and Western blotting.

-

Probe the Western blot with antibodies against gp120 and p24.

c. Data Analysis: Quantify the band intensities for gp120 and p24. A decrease in the gp120/p24 ratio with increasing this compound concentration indicates gp120 shedding.

Viral Infectivity Decay Assay

This experiment assesses the rate at which this compound inactivates HIV-1 virions.[10]

a. Materials:

-

HIV-1 pseudoviruses (e.g., JRFL strain).[10]

-

This compound.

-

Target cells for infection (e.g., Cf2/CCR5 cells).[10]

-

Cell culture medium.

-

Luciferase assay system.

b. Protocol:

-

Incubate HIV-1 pseudoviruses at 37°C in the presence of a fixed concentration of this compound (e.g., 20 µM) for various durations.[10]

-

At each time point, take an aliquot of the virus/Bnm-III-170 mixture and use it to infect target cells.

-

After a set incubation period (e.g., 48 hours), measure the luciferase activity in the target cells, which corresponds to the level of viral infection.[10]

c. Data Analysis: Plot the luciferase signal as a function of the pre-incubation time with this compound. The rate of decay of infectivity can be calculated, often expressed as a half-life (T50).[10]

Conclusion

This compound is a valuable chemical tool for dissecting the intricacies of HIV-1 entry. Its unique mechanism of action, which involves inducing a CD4-bound-like conformation in the Env trimer, not only inhibits viral entry but also renders infected cells susceptible to immune-mediated clearance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this compound and other CD4-mimetics, contributing to the development of novel anti-HIV-1 strategies.

References

- 1. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation (Journal Article) | OSTI.GOV [osti.gov]

- 5. rcsb.org [rcsb.org]

- 6. 8fly - HIV-1 gp120 complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 7. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

A Technical Guide to the Conformational Changes in HIV-1 Env Induced by the CD4-Mimetic Compound Bnm-III-170

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational changes induced in the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) by the small molecule CD4-mimetic, Bnm-III-170. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and experimental processes.

Core Concept: this compound Induces a CD4-Bound-Like "Open" Conformation

This compound is a small molecule designed to mimic the interaction of the host cell receptor CD4 with the HIV-1 Env trimer. It competitively inhibits CD4 binding by inserting into the highly conserved Phe43 pocket on the gp120 subunit. This interaction triggers a series of conformational changes that transition the Env trimer from its native "closed" state to a CD4-bound-like "open" state. This premature activation can lead to irreversible inactivation of the Env trimer, preventing viral entry. Furthermore, the "open" conformation exposes epitopes that are otherwise occluded, making the virus more susceptible to antibody-dependent cellular cytotoxicity (ADCC).[1][2]

Data Presentation: Quantitative Analysis of this compound Interaction with HIV-1 Env

The following tables summarize the key quantitative data regarding the binding affinity, neutralization potency, and structural changes associated with this compound.

Table 1: Binding Affinity and Neutralization Potency of this compound

| Parameter | HIV-1 Strain | Value | Method | Reference |

| IC50 | HIV-1AD8 (Wild-Type) | 0.3 µM | Pseudovirus Neutralization Assay | [1] |

| Concentration for ADCC Sensitization | HIV-1JRCSF | 50 µM | Flow Cytometry-based ADCC Assay | [3][4] |

Table 2: Structural Data for this compound in Complex with BG505 SOSIP.664 Env Trimer

| Parameter | Value | Method | Reference |

| Overall Resolution | 3.7 Å | Single-Particle Cryo-Electron Microscopy | [5][6][7][8] |

| Local Resolution (Phe43 Pocket) | ~3.5 Å | Single-Particle Cryo-Electron Microscopy | [5] |

Table 3: Quantitative Conformational Changes in BG505 Env Induced by this compound

| Measurement | Closed State (Reference) | This compound Bound "Open" State | Method | Reference |

| Inter-protomer V1V2 Displacement | 14 Å | 74 Å ± 3.5 Å | Cryo-EM Structure Analysis | [5][6] |

| Inter-protomer V3 Positioning | 69 Å | 76 Å ± 4.6 Å | Cryo-EM Structure Analysis | [5][6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effect on HIV-1 Env.

Single-Particle Cryo-Electron Microscopy (Cryo-EM)

This protocol outlines the general steps for determining the structure of the HIV-1 Env trimer in complex with this compound.

-

Complex Formation:

-

Purified, soluble BG505 SOSIP.664 Env trimers are incubated with a molar excess of this compound and the CD4-induced antibody (CD4i) 17b. The antibody 17b is used to stabilize the "open" conformation induced by this compound.

-

-

Grid Preparation:

-

A small volume (typically 3-4 µL) of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).

-

The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., FEI Vitrobot).

-

-

Data Acquisition:

-

Cryo-EM data is collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K2 or K3 direct electron detector.

-

Images are recorded in movie mode with a specified dose rate and total exposure.

-

-

Image Processing:

-

Movie frames are aligned and dose-weighted using software such as MotionCor2.

-

Contrast transfer function (CTF) parameters are estimated using Gctf or CTFFIND4.

-

Particles are automatically picked from the micrographs using software like Gautomatch.

-

2D classification is performed to remove junk particles and select for well-defined particle classes.

-

An initial 3D model is generated, and 3D classification is used to separate different conformational states.

-

The final 3D reconstruction is obtained by refining the selected particle set, followed by post-processing to sharpen the map.

-

-

Model Building and Refinement:

-

An initial model is fitted into the cryo-EM density map using software like UCSF Chimera.

-

The model is then manually built and refined in Coot, and real-space refined using programs such as Phenix.

-

Pseudovirus Neutralization Assay

This assay is used to determine the concentration of this compound required to inhibit HIV-1 entry into target cells by 50% (IC50).

-

Pseudovirus Production:

-

HEK293T cells are co-transfected with an Env-expressing plasmid for a specific HIV-1 strain and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.

-

The cell supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection.

-

-

Neutralization Assay:

-

Serial dilutions of this compound are prepared in a 96-well plate.

-

A constant amount of pseudovirus is added to each well and incubated with the compound for a specified time (e.g., 1 hour) at 37°C.

-

Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter) are then added to the wells.

-

The plates are incubated for 48 hours at 37°C.

-

-

Data Analysis:

-

Luciferase activity is measured using a luminometer.

-

The percentage of neutralization is calculated relative to control wells containing virus but no inhibitor.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of this compound to sensitize HIV-1-infected cells to killing by natural killer (NK) cells in the presence of ADCC-mediating antibodies.

-

Target Cell Preparation:

-

Primary CD4+ T cells are infected with an HIV-1 strain of interest (e.g., HIV-1JRCSF).

-

-

ADCC Reaction:

-

Infected target cells are incubated with a specific concentration of this compound (e.g., 50 µM) and a source of ADCC-mediating antibodies (e.g., patient plasma or specific monoclonal antibodies like 17b and A32).

-

Effector cells (e.g., peripheral blood mononuclear cells (PBMCs) or isolated NK cells) are added at a specific effector-to-target (E:T) ratio.

-

The co-culture is incubated for a set period (e.g., 6-8 hours).

-

-

Data Acquisition and Analysis:

-

Cell killing is assessed by measuring the release of a cytoplasmic enzyme (e.g., lactate dehydrogenase) or by flow cytometry to quantify the percentage of dead target cells (e.g., using a viability dye and staining for an intracellular viral protein like p24).

-

The percentage of specific ADCC is calculated by subtracting the background killing (in the absence of antibody or this compound) from the total killing.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

This compound Induced Conformational Pathway of HIV-1 Env

Caption: this compound binding to the Phe43 pocket induces a cascade of conformational changes in HIV-1 Env.

Experimental Workflow for Cryo-EM Structure Determination

Caption: A streamlined workflow for determining the cryo-EM structure of the Env-Bnm-III-170 complex.

Logical Relationship for ADCC Sensitization

Caption: Logical flow demonstrating how this compound facilitates ADCC against HIV-1 infected cells.

References

- 1. Neutralizing Antibodies Induced by First-Generation gp41-Stabilized HIV-1 Envelope Trimers and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights into targeted ferroptosis in mechanisms, biology, and role of Alzheimer's disease: an update [frontiersin.org]

- 3. Improved killing of HIV-infected cells using three neutralizing and non-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in broadly neutralizing antibodies to HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation [authors.library.caltech.edu]

- 8. biorxiv.org [biorxiv.org]

The "Shock and Kill" HIV Eradication Strategy: A Technical Guide to Bnm-III-170's Role

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the "shock and kill" strategy for eradicating the latent HIV reservoir, with a specific focus on the core functionalities of the CD4-mimetic compound, Bnm-III-170. This document provides a comprehensive overview of the compound's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction to the "Shock and Kill" Strategy and the Challenge of HIV Latency

Despite the success of antiretroviral therapy (ART) in suppressing HIV replication, a cure remains elusive due to the persistence of a latent viral reservoir in long-lived memory CD4+ T cells.[1][2] These latently infected cells are transcriptionally silent, rendering them invisible to the immune system and unaffected by ART.[1][3] The "shock and kill" strategy aims to eliminate this reservoir by first reactivating the latent virus with Latency Reversing Agents (LRAs), the "shock," making the infected cells visible to the immune system.[1][4] Subsequently, the "kill" phase involves the elimination of these newly activated cells through either viral cytopathic effects or, more crucially, by immune-mediated clearance.[1][4]

However, a significant hurdle has been the inefficiency of the "kill" phase.[1] Many reactivated cells are not effectively cleared by the host's immune response. This is where targeted therapies like this compound come into play, aiming to enhance the "kill" component of this strategy.

This compound: A CD4-Mimetic Compound Enhancing the "Kill"

This compound is a small-molecule CD4-mimetic compound that binds to the HIV-1 envelope glycoprotein (Env) in the highly conserved Phe43 pocket of the gp120 subunit.[5][6] This binding mimics the interaction of the natural host cell receptor, CD4, inducing a conformational change in the Env trimer from a "closed" to an "open" state.[5][6][7] This "opening" of the Env exposes otherwise hidden epitopes that are targeted by CD4-induced (CD4i) antibodies, which are commonly found in individuals living with HIV.[6][7][8]

By exposing these epitopes, this compound sensitizes HIV-infected cells to recognition and elimination by the immune system through a process called Antibody-Dependent Cellular Cytotoxicity (ADCC).[6][7][8] In essence, this compound acts as a " sensitizer" for the "kill" phase of the "shock and kill" strategy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro ADCC Enhancement by this compound

| Cell Type | HIV-1 Strain | This compound Concentration (µM) | Antibody Source | Fold Increase in ADCC vs. DMSO Control (Approx.) | Reference |

| Primary human CD4+ T cells | HIV-1JRCSF | 50 | 17b and A32 (CD4i Abs) | Significant enhancement | [8] |

| Primary human CD4+ T cells | HIV-1JRCSF | 50 | Plasma from HIV+ subject | Significant enhancement | [8] |

| CD4+ T cells from aviremic HIV+ donors | Autologous | Not specified | Autologous plasma | Significant enhancement | [8] |

| CD4+ T cells | CH58 | Not specified | Plasma from HIV-1-infected donors | Significant enhancement | [9] |

| CD4+ T cells | JR-FL | Not specified | Plasma from HIV-1-infected donors | Significant enhancement | [9] |

Table 2: In Vivo Efficacy of this compound in Humanized Mice

| Mouse Model | Treatment Group | Outcome Measure | Result | Reference |

| HIV-1JR-CSF-infected SRG-15-Hu-PBL mice | This compound + HIV+ plasma | Plasma Viral Load (PVL) | Improved control of PVL | [8] |

| HIV-1JR-CSF-infected SRG-15-Hu-PBL mice | This compound + HIV+ plasma | Peripheral CD4+ T cells | Stabilization of CD4+ T cells | [8] |

| HIV-1JR-CSF-infected SRG-15-Hu-PBL mice | This compound + WT Abs | Tissue-associated CD4+ T cells | Significant increase | [8] |

| HIV-1JR-CSF-infected SRG-15-Hu-PBL mice | This compound + WT Abs | CD4+ T cell-associated proviral DNA | Significantly lower levels | [8] |

Table 3: Pharmacokinetics of this compound in Rhesus Macaques

| Administration Route | Dose (mg/kg) | Peak Plasma Concentration (µg/mL) | Serum Half-life (hours) | Reference |

| Subcutaneous | 3-36 | 1.9-15.3 | 3-6 | [6][10] |

Table 4: this compound Resistance Profile

| HIV-1 Strain | Selection Condition | Resulting Env Mutations | Fold-Resistance to this compound | Reference |

| HIV-1AD8 | In vitro passage with increasing concentrations of this compound | E64G in gp120 inner domain | >1000-fold | [11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To quantify the ability of this compound to sensitize HIV-infected cells to ADCC mediated by antibodies and effector cells.

Methodology:

-

Target Cell Preparation: Primary human CD4+ T cells are isolated from healthy donors and infected with a chosen HIV-1 strain (e.g., HIV-1JRCSF). Infected cells are cultured for a specified period (e.g., 2 days post-infection).

-

Treatment: Infected target cells are treated with a specific concentration of this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO).

-

Antibody Incubation: The treated target cells are then incubated with a source of anti-HIV antibodies. This can be a combination of specific monoclonal CD4i antibodies (e.g., 17b and A32 at 2.5 µg/ml each) or heat-inactivated plasma from HIV-positive individuals (e.g., at a 1:1000 dilution).

-

Effector Cell Co-culture: Natural Killer (NK) cells, isolated from healthy donors, are added to the target cell-antibody mixture at a specific effector-to-target (E:T) ratio.

-

ADCC Measurement: After a defined incubation period, cell killing is assessed. A common method is to measure the release of a cytoplasmic enzyme like lactate dehydrogenase (LDH) from damaged cells or to use flow cytometry-based assays to quantify the percentage of dead target cells (e.g., by staining with a viability dye).

-

Data Analysis: The percentage of specific ADCC is calculated by subtracting the background cell death (in the absence of antibodies or effector cells) from the observed cell death in the experimental conditions.

In Vivo Humanized Mouse Model for HIV Reservoir Reduction

Objective: To evaluate the in vivo efficacy of this compound in reducing the HIV reservoir in a living organism.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., SRG-15) are reconstituted with human peripheral blood lymphocytes (PBLs) to create a humanized immune system (Hu-PBL mice).

-

Infection: The humanized mice are infected with a relevant HIV-1 strain (e.g., HIV-1JR-CSF).

-

Treatment Regimen: After establishment of infection, mice are divided into treatment and control groups. A typical treatment regimen could involve daily administration of this compound (e.g., 3mg/animal/day) in combination with infusions of plasma from HIV-positive individuals or specific anti-HIV antibodies.

-

Monitoring: Key parameters are monitored throughout the experiment, typically on a weekly basis. This includes:

-

Plasma Viral Load (PVL): Measured by quantitative real-time PCR.

-

Peripheral CD4+ T cell counts: Assessed by flow cytometry.

-

-

Terminal Analysis: At the end of the study, tissues (e.g., spleen, bone marrow, lymph nodes) are harvested to quantify the tissue-associated HIV reservoir. This is typically done by measuring the levels of proviral DNA using real-time quantitative PCR.

-

Statistical Analysis: Data from different treatment groups are compared using appropriate statistical tests (e.g., One-way ANOVA) to determine the significance of the observed effects.

Visualizing the Core Mechanisms and Workflows

Signaling Pathway: this compound-Mediated ADCC

Caption: this compound induces a conformational change in HIV Env, leading to ADCC.

Experimental Workflow: In Vitro ADCC Assay

Caption: Workflow for assessing this compound-mediated ADCC in vitro.

Logical Relationship: The "Shock and Kill" Strategy with this compound

References

- 1. Frontiers | Prime, shock and kill: BCL-2 inhibition for HIV cure [frontiersin.org]

- 2. eatg.org [eatg.org]

- 3. Shock and kill within the CNS: A promising HIV eradication approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Getting the “kill” into “shock and kill”: strategies to eliminate latent HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the HIV-1 Entry Inhibitor Bnm-III-170's Effect on the Viral Fusion Process

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bnm-III-170, a small-molecule CD4-mimetic compound, on the Human Immunodeficiency Virus-1 (HIV-1) fusion process. The document details the molecular interactions, conformational changes, and downstream immunological consequences of this compound binding to the viral envelope glycoprotein, supported by quantitative data and experimental methodologies.

Introduction to this compound and the HIV-1 Fusion Process

HIV-1 entry into host cells is a critical first step in its lifecycle, mediated by the viral envelope glycoprotein (Env) trimer, a complex of gp120 and gp41 subunits. The fusion process is initiated by the binding of the gp120 subunit to the host cell's CD4 receptor. This interaction triggers a series of conformational changes in the Env trimer, exposing a binding site for a coreceptor (CCR5 or CXCR4). Subsequent binding to the coreceptor leads to the insertion of the gp41 fusion peptide into the host cell membrane, ultimately resulting in the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.

This compound is a small-molecule entry inhibitor that acts as a CD4-mimetic. It directly targets the gp120 subunit and interferes with the initial stages of the HIV-1 fusion cascade.

Mechanism of Action of this compound

This compound functions by binding to a highly conserved pocket on gp120, known as the Phe43 cavity, the same cavity engaged by the Phenylalanine at position 43 of the human CD4 receptor.[1][2][3][4] This mimicry of the CD4-gp120 interaction is central to its inhibitory effect.

2.1. Binding and Induction of Conformational Changes:

Upon binding to the Phe43 cavity, this compound induces significant conformational changes in the Env trimer, forcing it to adopt an "open" state that is typically only achieved after CD4 binding.[1][2][3][4] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound-bound Env trimers exhibit canonical CD4-induced structural rearrangements, including:

-

Trimer Opening: The gp120 subunits rotate and move away from the central axis of the trimer.

-

V1V2 Loop Displacement: The variable loops 1 and 2 of gp120 are displaced.

-

Bridging Sheet Formation: A four-stranded bridging sheet in gp120 is formed, which is crucial for coreceptor binding.

-

gp41 Reorganization: The gp41 subunit undergoes conformational changes, forming a compact and elongated HR1c helical bundle.[1]

This premature and irreversible induction of the "open" conformation can lead to the inactivation of the Env trimer, preventing it from productively engaging with host cell receptors and mediating fusion.[5][6]

2.2. Inhibition of Viral Entry:

By competing with CD4 for binding to gp120 and by inducing a non-productive "open" conformation, this compound potently inhibits HIV-1 entry into host cells.[5][6] This inhibitory activity has been demonstrated against a broad range of HIV-1 strains.[7][8]

2.3. Sensitization to Antibody-Dependent Cellular Cytotoxicity (ADCC):

A significant aspect of this compound's mechanism is its ability to sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC).[7][9][10] The "open" conformation induced by this compound exposes otherwise hidden epitopes on the Env trimer, particularly those recognized by CD4-induced (CD4i) antibodies that are commonly found in the plasma of HIV-1-infected individuals.[9][10] This unmasking of epitopes allows for enhanced recognition of infected cells by these antibodies, which can then recruit natural killer (NK) cells to eliminate the infected cells.[9]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified against various HIV-1 strains. The following table summarizes key inhibitory concentration (IC50) values reported in the literature.

| HIV-1 Strain | IC50 (µM) | Reference |

| HIV-1AD8 (Wild-Type) | 0.3 | [6] |

| HIV-1JR-FL | > 10-fold higher than AD8 | [7] |

| HIV-1BG505 | > 300 | [7] |

| HIV-1AD8 (E64G + I424T) | > 300 | [5] |

| HIV-1AD8 (E64G + S375N) | > 300 | [5] |

| HIV-1AD8 (E64G + S375N + I424T) | > 300 | [5] |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line and viral stock used.

Experimental Protocols

4.1. HIV-1 Pseudovirus Inhibition Assay:

This assay is commonly used to determine the inhibitory activity of compounds like this compound.

-

Cell Lines: Cf2Th-CD4/CCR5 cells are frequently used as target cells. HEK 293T cells are used for the production of pseudoviruses.[8]

-

Pseudovirus Production: HEK 293T cells are co-transfected with a plasmid encoding the HIV-1 Env of interest, a plasmid encoding the HIV-1 backbone with a luciferase reporter gene, and a plasmid for a packaging protein.[8] The supernatant containing the pseudoviruses is harvested after 48 hours.[8]

-

Inhibition Assay:

-

Pseudoviruses are incubated with serial dilutions of this compound for 1 hour at 37°C.[8]

-

The virus-compound mixture is then added to Cf2Th-CD4/CCR5 target cells.[8]

-

After 48 hours of incubation, the cells are lysed, and luciferase activity is measured.[8]

-

The IC50 value is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the no-drug control.[8]

-

4.2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:

This assay measures the ability of this compound to enhance the killing of infected cells by immune cells.

-

Target Cells: Primary human CD4+ T cells are infected with an HIV-1 strain (e.g., HIV-1JRCSF).[9]

-

Effector Cells: Autologous non-infected peripheral blood mononuclear cells (PBMCs) are used as effector cells.[9]

-

Antibodies: CD4i antibodies (e.g., 17b and A32) or plasma from HIV-1 positive individuals are used.[9]

-

Assay Procedure:

-

Infected target cells are treated with the desired antibodies and this compound (e.g., 50 µM) or a DMSO control.[9]

-

Effector cells are added to the target cells.

-

The percentage of ADCC is calculated by measuring the reduction in a marker of viable infected cells (e.g., flow cytometry-based counting of p24-positive cells).[9]

-

Visualizations of this compound's Mechanism and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Conclusion

This compound represents a promising class of HIV-1 entry inhibitors with a dual mechanism of action. By mimicking the CD4 receptor, it not only directly blocks viral entry but also leverages the host immune system by sensitizing infected cells to ADCC. This in-depth understanding of its molecular interactions and functional consequences is crucial for the ongoing development of novel HIV-1 therapeutics and eradication strategies. Further research into overcoming resistance and optimizing in vivo delivery will be critical for its potential clinical application.

References

- 1. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics this compound and M48U1 adopt a CD4-bound open conformation [authors.library.caltech.edu]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. V3 tip determinants of susceptibility to inhibition by CD4-mimetic compounds in natural clade A human immunodeficiency virus (HIV-1) envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, pharmacokinetics, and biological activity of CD4-mimetic this compound in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Small-Molecule HIV-1 Entry Inhibitors

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) infection remains a significant global health challenge. The entry of HIV-1 into host cells is the first and a critical step in its replication cycle, making it an attractive target for antiretroviral therapy.[1][2] This process is mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits, which interacts with the host cell's CD4 receptor and a coreceptor, either CCR5 or CXCR4.[1][3][4] Small-molecule inhibitors that disrupt these interactions can effectively block viral entry and prevent infection.[2] This technical guide provides a comprehensive overview of small-molecule HIV-1 entry inhibitors, their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

The HIV-1 Entry Process: A Cascade of Events

The entry of HIV-1 into a target host cell is a sequential process involving several key interactions:

-

Attachment: The viral surface glycoprotein gp120 binds to the primary receptor, CD4, on the surface of target cells, such as T-helper lymphocytes and macrophages.[4][5]

-

Coreceptor Binding: This initial binding induces conformational changes in gp120, exposing a binding site for a coreceptor, which is typically the C-C chemokine receptor type 5 (CCR5) or the C-X-C chemokine receptor type 4 (CXCR4).[3][4] The choice of coreceptor determines the viral tropism (R5 or X4).[3]

-

Membrane Fusion: The interaction with the coreceptor triggers further conformational changes in gp120 and the transmembrane glycoprotein gp41. This exposes the fusion peptide of gp41, which inserts into the host cell membrane.[6] Gp41 then refolds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and leading to their fusion.[6] This fusion event allows the viral core to be released into the cytoplasm of the host cell.[6]

Classes of Small-Molecule HIV-1 Entry Inhibitors

Small-molecule HIV-1 entry inhibitors are classified based on the stage of the entry process they target.[7]

| Inhibitor Class | Target | Mechanism of Action | Examples |

| Attachment Inhibitors | gp120 | Bind to a pocket on gp120, preventing its interaction with the CD4 receptor.[7] | Fostemsavir (prodrug of Temsavir)[8], BMS-663068 (prodrug of BMS-626529)[9] |

| Coreceptor Antagonists | CCR5 or CXCR4 | Bind to the coreceptors (CCR5 or CXCR4) on the host cell, blocking the interaction with gp120.[7][8][10] | Maraviroc (CCR5 antagonist)[8][11], Cenicriviroc (CCR5 antagonist)[9] |

| Fusion Inhibitors | gp41 | Bind to gp41 and interfere with the conformational changes required for membrane fusion.[7][10] | Enfuvirtide[8] |

| Post-Attachment Inhibitors | CD4 | Bind to the CD4 receptor and interfere with post-attachment steps necessary for viral entry. | Ibalizumab[8] |

Quantitative Efficacy of Representative Inhibitors

The potency of HIV-1 entry inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit 50% of viral activity in vitro.

| Inhibitor | Class | Target | IC50 / EC50 (nM) | Notes |

| Temsavir (active form of Fostemsavir) | Attachment Inhibitor | gp120 | Median IC50: 1.229 (CCR5-tropic), 1.109 (CXCR4-tropic)[12] | Active against a broad range of HIV-1 subtypes. |

| Maraviroc | CCR5 Antagonist | CCR5 | Varies by viral isolate, generally in the low nanomolar range. | Only effective against CCR5-tropic (R5) viruses.[11] |

| Ibalizumab | Post-Attachment Inhibitor | CD4 | IC50 fold-change can vary; low maximum percent inhibition (51-72%) observed in some resistant strains.[13] | A monoclonal antibody, not a small molecule, but a key entry inhibitor. Effective against both CCR5 and CXCR4 tropic viruses.[11] |

| BMS-806 | Attachment Inhibitor | gp120 | EC50: 40 nM | Development discontinued due to poor in vivo performance.[14] |

Experimental Protocols

HIV-1 Mediated Cell-Cell Fusion Assay

This assay is used to screen for and characterize inhibitors that block the fusion of HIV-1 infected cells with uninfected cells.

Principle:

This protocol utilizes a dye transfer method to quantify cell-cell fusion. HIV-1 infected cells (e.g., H9/IIIB) are labeled with a fluorescent dye (Calcein AM). When these cells fuse with uninfected target cells (e.g., MT-2), the dye is transferred. The inhibition of fusion is measured by a reduction in the number of dye-positive target cells.

Materials:

-

H9/IIIB cells (chronically infected with HIV-1 IIIB strain)

-

MT-2 cells (uninfected target cells)

-

Calcein AM fluorescent dye (Molecular Probes, Inc.)

-

CHR-peptides or other test inhibitors

-

96-well cell culture plates

-

Inverted fluorescence microscope (Zeiss)

-

Calcusyn computer program (Biosoft)

Procedure: [15]

-

Labeling of Effector Cells:

-

Harvest H9/IIIB cells and wash them with serum-free medium.

-

Resuspend the cells at a concentration of 2 x 10^5 cells/mL in serum-free medium.

-

Add Calcein AM to a final concentration of 10 µM.

-

Incubate for 30 minutes at 37°C.

-

Wash the labeled cells three times with serum-free medium to remove excess dye.

-

Resuspend the labeled H9/IIIB cells at 2 x 10^4 cells/well in a 96-well plate.

-

-

Incubation with Inhibitors:

-

Prepare serial dilutions of the test inhibitor (e.g., CHR-peptide).

-

Add the diluted inhibitor to the wells containing the labeled H9/IIIB cells.

-

Incubate at 37°C for 30 minutes.

-

-

Co-culture with Target Cells:

-

Add 1 x 10^4 MT-2 cells to each well.

-

Incubate the co-culture at 37°C for 2 hours to allow for cell-cell fusion.

-

-

Quantification of Fusion:

-

After the incubation period, count the number of fused and unfused Calcein-labeled H9/IIIB cells under an inverted fluorescence microscope. Fused cells will appear as syncytia (large, multinucleated cells) containing the fluorescent dye.

-

-

Data Analysis:

-

Calculate the percentage of fusion inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell-cell fusion) using the Calcusyn computer program.

-

Visualizations

HIV-1 Entry Pathway and Inhibitor Intervention Points

Caption: HIV-1 entry mechanism and points of intervention for different inhibitor classes.

Drug Screening Workflow for HIV-1 Entry Inhibitors

Caption: A typical workflow for the discovery and development of new HIV-1 entry inhibitors.

References

- 1. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule HIV Entry Inhibitors Targeting gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]

- 7. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Entry inhibitor - Wikipedia [en.wikipedia.org]

- 9. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 11. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]

- 12. hivandmore.de [hivandmore.de]

- 13. Clinical evidence for a lack of cross-resistance between temsavir and ibalizumab or maraviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. 4.4. HIV-1-Mediated Cell-Cell Fusion Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Bnm-III-170-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay for HIV-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-dependent cell-mediated cytotoxicity (ADCC) is a critical immune mechanism whereby effector cells, such as Natural Killer (NK) cells, lyse target cells that have been opsonized by specific antibodies. In the context of HIV-1, ADCC is a significant area of research for both understanding viral control and developing novel therapeutic and vaccine strategies. The HIV-1 envelope glycoprotein (Env) is the primary target for ADCC-mediating antibodies. However, its conformational flexibility often shields vulnerable epitopes from antibody recognition.[1][2]

Bnm-III-170 is a small molecule CD4 mimetic compound (CD4mc) that has been shown to enhance the susceptibility of HIV-1-infected cells to ADCC.[2][3] It functions by binding to the HIV-1 Env, inducing conformational changes that expose epitopes recognized by non-neutralizing antibodies (nnAbs) capable of mediating ADCC.[2][3] This protocol describes a detailed method for quantifying the ADCC activity against HIV-1-infected primary CD4+ T cells in the presence of this compound.

Signaling Pathway of ADCC

The general mechanism of ADCC involves the bridging of an antibody-coated target cell and an effector cell. The Fab portion of the antibody binds to the viral antigen (e.g., HIV-1 Env) on the surface of the infected cell, while the Fc portion is recognized by Fc receptors (e.g., CD16/FcγRIIIa) on the surface of an effector cell, typically an NK cell.[4][5] This cross-linking triggers the activation of the effector cell, leading to the release of cytotoxic granules containing perforin and granzymes, which ultimately induce apoptosis in the target cell.

References

- 1. journals.asm.org [journals.asm.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new cell line for assessing HIV-1 antibody dependent cellular cytotoxicity against a broad range of variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1-Specific Antibody-Dependent Cellular Cytotoxicity (ADCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bnm-III-170 in Humanized Mouse Models

For Research Use Only.

Introduction

Bnm-III-170 is a small-molecule CD4-mimetic compound primarily investigated for its potential as an anti-HIV-1 therapeutic. Its application in humanized mouse models has been pivotal in understanding its in vivo efficacy and mechanism of action. To date, the available scientific literature focuses exclusively on the use of this compound in the context of HIV-1 infection. There is currently no published data supporting the application of this compound in cancer research or oncology models.

These application notes provide a comprehensive overview of the established use of this compound in HIV-1-infected humanized mouse models, detailing its mechanism of action, experimental protocols, and relevant data for researchers, scientists, and drug development professionals in the field of virology and immunology.

Mechanism of Action

This compound functions as a CD4-mimetic by binding to the Phe43 cavity of the gp120 subunit of the HIV-1 envelope glycoprotein (Env)[1][2]. This binding induces a conformational change in the Env trimer, forcing it into an "open" state that is typically induced by the natural ligand, the CD4 receptor on T-cells[1][3]. This "opening" of the Env exposes otherwise concealed epitopes, which can then be targeted by CD4-induced (CD4i) antibodies. This process sensitizes HIV-1 infected cells to antibody-dependent cellular cytotoxicity (ADCC), a key immune mechanism for eliminating infected cells[2][4].

References

- 1. ‘This Is Our Fight Against Cancer’: Researchers Find HIV Drug Promising for Cancer Treatment | News | The Harvard Crimson [thecrimson.com]

- 2. HIV and Cancer Treatment: What Are Your Options? [blog.uvahealth.com]

- 3. news.harvard.edu [news.harvard.edu]

- 4. Impact of Antiretroviral Therapy on Cancer Treatment Outcomes among People Living with HIV in Low- and Middle-Income Countries: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Screening of HIV-1 Strains with Bnm-III-170

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bnm-III-170 is a small-molecule CD4-mimetic compound that represents a promising class of anti-HIV-1 agents.[1] It functions by binding to a highly conserved region on the HIV-1 envelope glycoprotein gp120, the Phe43 cavity, thereby inducing conformational changes that mimic the binding of the natural receptor, CD4.[2][3] This mechanism of action leads to two primary antiviral effects: direct inhibition of viral entry and sensitization of infected cells to antibody-dependent cellular cytotoxicity (ADCC).[2][3][4] These application notes provide detailed protocols for screening and characterizing the activity of this compound against various HIV-1 strains.

Mechanism of Action of this compound

This compound acts as a CD4-mimetic by inserting into the Phe43 pocket of gp120.[5] This interaction triggers a cascade of conformational changes in the Env trimer, transitioning it from a "closed" to an "open" state, which is typically induced by CD4 binding.[5][6] This premature activation of Env can lead to irreversible inactivation of the virus.[2][7] Furthermore, the "open" conformation exposes otherwise occluded epitopes on gp120, particularly the co-receptor binding site and other CD4-induced (CD4i) epitopes.[4][5] This unmasking allows for enhanced recognition and binding of non-neutralizing antibodies present in the plasma of HIV-1-infected individuals, which can then mediate the elimination of infected cells via ADCC.[4][8]